molecular formula C12H16ClNO2 B13508443 4-(4-Chloro-2-methoxyphenoxy)piperidine CAS No. 367501-03-9

4-(4-Chloro-2-methoxyphenoxy)piperidine

Cat. No.: B13508443
CAS No.: 367501-03-9
M. Wt: 241.71 g/mol
InChI Key: QGORDVCWTACESA-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-methoxyphenoxy)piperidine is a piperidine derivative featuring a substituted phenoxy group attached to the piperidine ring. Piperidine scaffolds are widely explored in medicinal chemistry due to their versatility in drug design, acting as key structural motifs in neurotransmitters, enzyme inhibitors, and receptor modulators. The compound’s phenoxy substituent is substituted with a chlorine atom at the para-position and a methoxy group at the ortho-position, which likely enhances its lipophilicity and modulates electronic interactions with biological targets. Such substitutions are common in bioactive molecules, where halogen atoms (e.g., Cl) improve metabolic stability, and methoxy groups influence hydrogen-bonding capacity .

Properties

CAS No.

367501-03-9

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

4-(4-chloro-2-methoxyphenoxy)piperidine

InChI

InChI=1S/C12H16ClNO2/c1-15-12-8-9(13)2-3-11(12)16-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

QGORDVCWTACESA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)OC2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-methoxyphenoxy)piperidine typically involves the reaction of 4-chloro-2-methoxyphenol with piperidine under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out in an organic solvent, such as dichloromethane, at elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize impurities. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-methoxyphenoxy)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

4-(4-Chloro-2-methoxyphenoxy)piperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-2-methoxyphenoxy)piperidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents on Phenoxy Group Molecular Weight (g/mol) Key Features Reference
4-(4-Fluoro-2-methoxyphenoxy)piperidine 4-Fluoro, 2-methoxy ~255.7 Higher polarity due to fluorine; potential enhanced metabolic stability
4-(4-Chlorophenoxy)piperidine hydrochloride 4-Chloro ~232.7 Lacks methoxy group; simpler structure, higher basicity
4-[2-(4-Chloro-2-isopropylphenoxy)ethyl]-piperidine HCl 4-Chloro, 2-isopropyl, ethyl linker 318.28 Ethyl linker increases flexibility; isopropyl adds steric bulk
UK-78,282 Diphenylmethoxymethyl, propylphenyl ~433.6 Blocks Kv1.3 channels; demonstrates ion channel targeting
4-(2-Phenylpropan-2-ylphenoxy)piperidine HCl 2-Chloro, 4-(2-phenylpropan-2-yl) ~350.3 Bulky phenylpropan-2-yl group; may hinder membrane permeability
Key Observations:
  • Methoxy Group: The ortho-methoxy substituent in 4-(4-Chloro-2-methoxyphenoxy)piperidine may enhance hydrogen-bond acceptor capacity, influencing target binding affinity compared to non-methoxy analogs like 4-(4-Chlorophenoxy)piperidine .
  • Steric Effects : Bulky groups (e.g., isopropyl in or phenylpropan-2-yl in ) reduce conformational flexibility and may limit interactions with sterically sensitive targets.

Biological Activity

Introduction

4-(4-Chloro-2-methoxyphenoxy)piperidine, with the CAS number 367501-03-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}\text{O}_2

This compound features a piperidine ring substituted with a chloromethoxyphenyl moiety, which is crucial for its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of various piperidine derivatives, including this compound. The mechanism of action typically involves the inhibition of cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process.

Inhibitory Effects on COX Enzymes

Table 1 summarizes the inhibitory effects of selected compounds, including this compound, on COX-1 and COX-2 enzymes:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compoundTBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
IndomethacinTBDTBD

Note: TBD indicates that specific values for this compound were not provided in the reviewed literature.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the piperidine ring and the phenoxy group can significantly influence the compound's potency and selectivity against COX enzymes. Electron-donating groups enhance anti-inflammatory activity, while steric hindrance may reduce it.

Case Studies

Case Study 1: In Vivo Evaluation

In a study evaluating the anti-inflammatory effects of various piperidine derivatives, including our compound of interest, it was observed that compounds with similar structural features exhibited significant reductions in paw edema in rat models. The study utilized carrageenan-induced paw edema as a model for inflammation.

Results:

  • Paw Edema Reduction: The test compound demonstrated a reduction comparable to standard anti-inflammatory drugs like indomethacin.

Case Study 2: Pharmacological Profiling

Another investigation focused on the pharmacological profiling of piperidine derivatives, assessing their potential as analgesics and anti-inflammatory agents. The findings suggested that compounds with a chloromethoxy substitution showed enhanced activity against both COX-1 and COX-2.

The proposed mechanism for the anti-inflammatory activity includes:

  • Inhibition of Prostaglandin Synthesis: By inhibiting COX enzymes, the compound reduces prostaglandin levels, which are mediators of inflammation.
  • Reduction of Nitric Oxide Production: Some studies suggest that piperidine derivatives may also decrease iNOS expression, further contributing to their anti-inflammatory effects.

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